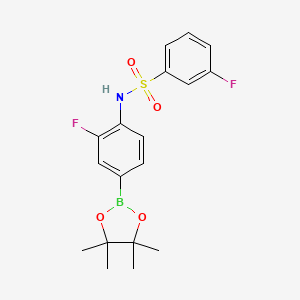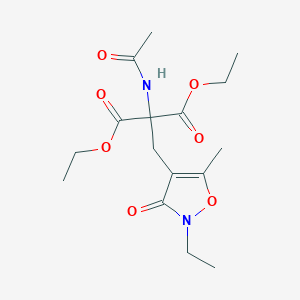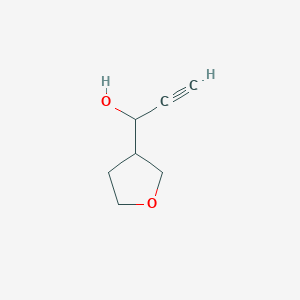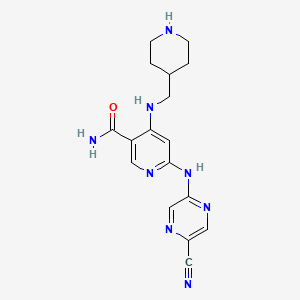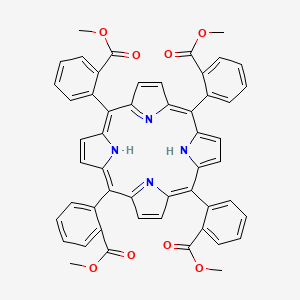
H-Glu-Ala-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Glu-Ala-pNA, also known as L-Glutamic acid γ-(4-nitroanilide), is a synthetic peptide substrate used in various biochemical assays. It is particularly known for its role in chromogenic assays where it releases p-nitroaniline, a yellow-colored compound, upon enzymatic cleavage. This property makes it valuable in detecting and quantifying enzymatic activities, especially in the context of endotoxin detection and other biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Ala-pNA typically involves the coupling of L-glutamic acid with alanine and p-nitroaniline. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final deprotection step yields the desired this compound compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Glu-Ala-pNA undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic cleavage of the peptide bond releases p-nitroaniline.
Oxidation and Reduction: The nitro group in p-nitroaniline can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as proteases are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Major Products
The primary product of enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its yellow color .
Aplicaciones Científicas De Investigación
H-Glu-Ala-pNA is widely used in scientific research, including:
Biochemistry: As a substrate in chromogenic assays to measure enzyme activity.
Medicine: In diagnostic kits for detecting endotoxins and other pathogens.
Pharmaceuticals: In drug development to screen for enzyme inhibitors.
Industrial Applications: In quality control processes for detecting contaminants in biological products
Mecanismo De Acción
The mechanism of action of H-Glu-Ala-pNA involves its enzymatic cleavage by specific proteases. The enzyme recognizes the peptide bond between alanine and p-nitroaniline, cleaving it to release p-nitroaniline. This reaction is often used to quantify enzyme activity by measuring the absorbance of the released p-nitroaniline at 405 nm .
Comparación Con Compuestos Similares
Similar Compounds
H-Glu-Ala-Leu-Phe-Gln-pNA: Another peptide substrate used in similar assays.
H-Glu(Ala-Gly-pNA)-OH: A variant with glycine instead of alanine
Uniqueness
H-Glu-Ala-pNA is unique due to its specific cleavage by certain proteases, making it highly selective for particular enzymatic activities. Its ability to release a chromogenic product (p-nitroaniline) upon cleavage is a distinct feature that facilitates easy detection and quantification .
Propiedades
Fórmula molecular |
C14H18N4O6 |
|---|---|
Peso molecular |
338.32 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-(N-[(2S)-1-amino-1-oxopropan-2-yl]-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18N4O6/c1-8(13(16)21)17(14(22)11(15)6-7-12(19)20)9-2-4-10(5-3-9)18(23)24/h2-5,8,11H,6-7,15H2,1H3,(H2,16,21)(H,19,20)/t8-,11-/m0/s1 |
Clave InChI |
OGPGCXZGMQGPHC-KWQFWETISA-N |
SMILES isomérico |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CC(C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B12340210.png)

![tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B12340217.png)
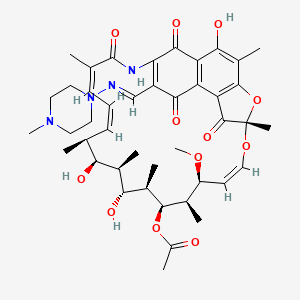
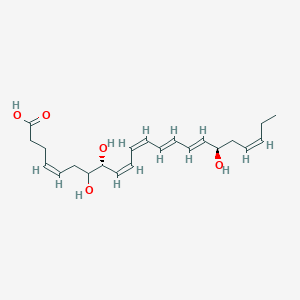
![3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B12340233.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide](/img/structure/B12340239.png)
